Phenyl 1-thio-beta-D-galactopyranoside
Description
Contextualization within Thioglycoside Chemistry and Glycobiology
Phenyl 1-thio-beta-D-galactopyranoside is a thioglycoside, a class of carbohydrate analogues where the glycosidic oxygen atom is replaced by a sulfur atom. This substitution confers significant chemical stability, particularly resistance to enzymatic and acidic hydrolysis. rsc.org This stability is a crucial feature for its use in glycobiology, the study of the structure, synthesis, and biology of sugars (glycans). medchemexpress.com In a field where natural carbohydrates are often rapidly broken down by enzymes, stable analogues like this compound allow researchers to study biological interactions with greater control and precision. researchgate.net It serves as a key reagent for exploring the roles of glycans in cellular processes. medchemexpress.comxdbiochems.com
Significance as a Glycosidic Analogue for Research Applications
The significance of this compound in research stems from its utility as a versatile glycosidic analogue. It is widely employed as a substrate in enzyme assays, especially for glycosidases like β-galactosidase, enabling detailed studies of enzyme kinetics and mechanisms. chemimpex.comchemimpex.com Its structure allows it to interact with the active sites of these enzymes, and its hydrolysis can be monitored to determine enzyme activity. researchgate.netnih.gov
Furthermore, it serves as a fundamental building block in the synthesis of more complex molecules, particularly inhibitors for carbohydrate-binding proteins such as galectins. rsc.orgresearchgate.net Researchers have used it as a scaffold to create libraries of derivative compounds to probe the binding pockets of galectins, which are implicated in cancer and inflammation. rsc.orgnih.gov While the unsubstituted this compound itself may be a weak or non-inhibitor, its derivatives have been shown to be potent and selective inhibitors, making it an essential tool for dissecting the specific biological functions of these proteins. nih.gov
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(phenylsulfanyl)oxane-3,4,5-triol nih.gov |
| CAS Number | 16758-34-2 nih.govsigmaaldrich.com |
| Chemical Formula | C₁₂H₁₆O₅S nih.govsigmaaldrich.com |
| Molecular Weight | 272.32 g/mol nih.govsigmaaldrich.com |
| Appearance | White to off-white crystalline powder chemimpex.com |
| Melting Point | 93 - 120 °C chemimpex.comsigmaaldrich.comchemicalbook.com |
| Optical Activity | [α]22/D -48.0°, c = 0.5% in methanol (B129727) sigmaaldrich.com |
Research Findings
Detailed research has highlighted the compound's role in both synthesis and as an analytical tool.
Synthesis and Application in Inhibitor Development
The synthesis of this compound and its derivatives is a key area of research for creating specific enzyme inhibitors. One common synthetic route involves preparing 1-thio-β-D-galactopyranose from galactose pentaacetate, which is then reacted with an appropriate electrophile. rsc.org
A notable application is in the creation of inhibitor libraries for galectins. In one approach, an aromatic nucleophilic substitution reaction is performed between 1,5-difluoro-2,4-dinitrobenzene (B51812) and a protected galacto thiol. rsc.orgresearchgate.netnih.gov The resulting intermediate is highly versatile and can be modified to produce a wide range of aromatic β-galactosides. rsc.orgnih.gov These libraries have been screened for activity against various galectins. nih.gov Studies have found that while the parent compound, this compound, is non-inhibitory, certain derivatives show high affinity and selectivity for specific galectins, such as galectin-7. nih.gov This makes the parent compound an indispensable starting point for developing tools to investigate the biological functions of galectins. nih.gov
Use in Enzymatic Studies
This compound is a well-established substrate for the enzyme β-galactosidase. gbiosciences.comsigmaaldrich.com It is used to measure enzyme activity and to select for mutants in molecular biology applications. gbiosciences.com In some contexts, it can also act as a competitive inhibitor for the hydrolysis of other substrates by β-galactosidase. For instance, it was shown to competitively inhibit the enzyme's hydrolysis of β-d-galactopyranosyl azide. nih.gov Its use extends to being an acceptor substrate in fucosyltransferase detection, further demonstrating its broad utility in enzymology. gbiosciences.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLYAISOYPJBLU-IIRVCBMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937353 | |
| Record name | Phenyl 1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16758-34-2 | |
| Record name | Phenyl 1-thio-β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16758-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl 1-thio-beta-D-galactopyranoside | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016758342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl 1-thiohexopyranoside | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 1-thio-β-D-galactopyranoside | |
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Synthetic Strategies and Chemical Derivatization of Phenyl 1 Thio Beta D Galactopyranoside
Established Synthetic Methodologies
The formation of the thioglycosidic bond in Phenyl 1-thio-beta-D-galactopyranoside is a key synthetic challenge, addressed through several reliable methods.
Nucleophilic Substitution Approaches for Thioglycoside Formation
A primary and widely employed method for the synthesis of thioglycosides, including this compound, is through nucleophilic substitution reactions. These reactions typically involve the displacement of a suitable leaving group at the anomeric center of a galactose derivative by a sulfur nucleophile.
One common approach involves the reaction of a per-O-acetylated galactosyl halide, such as acetobromo-α-D-galactose, with thiophenol in the presence of a base. The acetyl protecting groups serve to enhance the stability of the glycosyl donor and influence the stereochemical outcome of the reaction, favoring the formation of the β-anomer due to neighboring group participation. Subsequent deacetylation yields the final product.
Alternatively, an aromatic nucleophilic substitution reaction can be employed. For instance, the reaction of 1,5-difluoro-2,4-dinitrobenzene (B51812) with 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranose has been utilized to synthesize a library of phenyl thiogalactosides. nih.govresearchgate.net This versatile intermediate allows for further modifications on the phenyl ring. nih.govresearchgate.net The initial thiogalactose nucleophile is often prepared from galactose pentaacetate via the thiourea method.
Another strategy involves the use of glycosyl acetates as starting materials. In the presence of a Lewis acid, such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate (TMSOTf), the acetate group at the anomeric position is activated, allowing for its substitution by thiophenol. More recently, triflic acid (TfOH) has been shown to be an efficient promoter for this transformation, often requiring only sub-stoichiometric amounts for reactive sugar series. rsc.org
Base-promoted SN2 substitution of glycosyl halides with a thiol is another effective method for forming the thioglycosidic linkage. This approach offers a direct route to the desired product with good control over the anomeric configuration.
Table 1: Comparison of Nucleophilic Substitution Methods for Thioglycoside Synthesis
| Method | Glycosyl Donor | Nucleophile | Promoter/Conditions | Key Features |
| Koenigs-Knorr type | Acetobromo-α-D-galactose | Thiophenol | Base (e.g., sodium ethoxide) | Well-established, good β-selectivity. |
| Aromatic Nucleophilic Substitution | 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranose | 1,5-difluoro-2,4-dinitrobenzene | Base (e.g., collidine) | Allows for functionalization of the phenyl ring. nih.govresearchgate.net |
| Lewis Acid-Mediated | Galactose pentaacetate | Thiophenol | Lewis Acid (e.g., BF3·OEt2, TMSOTf, TfOH) | Efficient, can be performed with catalytic amounts of promoter. rsc.org |
| SN2 Displacement | Glycosyl Halide | Thiophenol | Base | Direct and stereoselective. |
Regioselective Glycosylation of Protected Sugar Derivatives
While the primary focus of this compound synthesis is the formation of the anomeric thioglycosidic bond, regioselective glycosylation of the galactose core is crucial for the synthesis of more complex glycoconjugates where this compound serves as a building block. Understanding the relative reactivity of the hydroxyl groups on the galactose ring allows for the selective introduction of other sugar moieties or functional groups.
The hydroxyl groups at C2, C3, C4, and C6 of the galactopyranoside ring exhibit different reactivities, which can be exploited for regioselective reactions. Generally, the primary hydroxyl group at C6 is the most nucleophilic. The reactivity of the secondary hydroxyl groups (C2, C3, and C4) is influenced by their stereochemical orientation (axial vs. equatorial) and the nature of the protecting groups on the sugar.
For the synthesis of oligosaccharides starting from a galactoside acceptor, regioselective glycosylation avoids the need for extensive protecting group manipulations. For instance, in 2,6-diprotected methyl α- and β-galactopyranoside derivatives, glycosylation preferentially occurs at the equatorial OH-3 position over the axial OH-4 group. This inherent reactivity can be leveraged in synthetic strategies.
The choice of glycosyl donor, promoter, and reaction conditions can significantly influence the regioselectivity of the glycosylation reaction. By carefully selecting these parameters, it is possible to direct the glycosylation to a specific hydroxyl group on the galactose ring of this compound, enabling the synthesis of well-defined oligosaccharide structures.
Chemoenzymatic Synthesis Methods
Chemoenzymatic synthesis has emerged as a powerful strategy in carbohydrate chemistry, combining the efficiency of chemical synthesis with the high regio- and stereoselectivity of enzymatic transformations. nih.govrsc.org While the direct enzymatic synthesis of the phenylthioglycosidic bond is not a common approach, enzymes can be effectively used in the synthesis of precursors or for the further elaboration of this compound.
Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high specificity. nih.gov In a chemoenzymatic approach, this compound can serve as an acceptor substrate for a glycosyltransferase. For example, a fucosyltransferase could be used to transfer a fucose moiety to a specific hydroxyl group on the galactose ring, leading to the formation of a more complex thioglycoside. gbiosciences.com This method avoids the need for complex chemical protecting group strategies.
Glycosidases, which naturally hydrolyze glycosidic bonds, can also be employed for synthesis under specific conditions (thermodynamic or kinetic control) or by using engineered "glycosynthases". nih.gov While less common for thioglycoside synthesis, these enzymes could potentially be used to form the glycosidic linkage with a suitable galactose donor.
Synthesis of Protected and Functionalized Derivatives
To facilitate the synthesis of more complex glycoconjugates, protected and functionalized derivatives of this compound are essential. These derivatives, with specific hydroxyl groups masked by protecting groups, serve as versatile building blocks in oligosaccharide synthesis.
Acetylated this compound Intermediates
Acetylated derivatives of this compound are common and highly useful intermediates in glycochemistry. The most prevalent of these is Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside. taylorfrancis.comchemimpex.com The acetyl groups serve several important functions: they protect the hydroxyl groups from unwanted reactions, increase the solubility of the sugar in organic solvents, and influence the stereochemical outcome of glycosylation reactions.
The synthesis of Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is typically achieved by reacting galactose pentaacetate with thiophenol in the presence of a Lewis acid promoter, such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. rsc.org This reaction proceeds with the displacement of the anomeric acetate group by the thiophenol nucleophile. The neighboring group participation of the acetyl group at C2 ensures the formation of the desired 1,2-trans (β) stereochemistry at the anomeric center.
This fully acetylated derivative can be selectively deprotected at the anomeric position to generate a glycosyl donor or can be globally deprotected to yield the final this compound. Furthermore, it serves as a key precursor in the synthesis of various functionalized thioglycosides. For example, it is used in aromatic nucleophilic substitution reactions to create libraries of substituted phenyl thiogalactosides. nih.govresearchgate.net
Table 2: Synthesis of Acetylated this compound
| Starting Material | Reagent | Promoter/Conditions | Product |
| Galactose Pentaacetate | Thiophenol | Lewis Acid (e.g., BF3·OEt2, TMSOTf) | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside |
Benzylated this compound as Building Blocks
Benzylated derivatives of this compound are another important class of building blocks in oligosaccharide synthesis. Benzyl ethers are stable to a wide range of reaction conditions, allowing for the manipulation of other functional groups on the sugar. They can be removed under mild conditions by catalytic hydrogenation.
The synthesis of benzylated this compound derivatives can be achieved through several routes. One common method involves the benzylation of a partially protected thiogalactoside. For example, starting from ethyl 4,6-O-benzylidene-1-thio-β-D-galactopyranoside, the remaining hydroxyl groups at C2 and C3 can be benzylated using benzyl bromide and a base such as sodium hydride. ulisboa.pt Subsequent removal of the benzylidene acetal would then provide a diol that can be further functionalized.
Alternatively, a fully benzylated galactose derivative can be used as the starting material for the introduction of the thiophenyl group. For example, Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside is a commercially available compound, and similar strategies can be applied for the galactose analogue.
Partially benzylated derivatives, such as Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside, are particularly valuable as they allow for orthogonal protection strategies. chemimpex.com In this case, the acetyl group can be selectively removed to expose the C2 hydroxyl group for glycosylation, while the benzyl ethers remain intact. This level of control is crucial for the efficient and stereoselective synthesis of complex oligosaccharides.
Allyl-Functionalized Derivatives for Glycosyl Donor Applications
The introduction of an allyl group into the structure of this compound can enhance its utility as a glycosyl donor in the synthesis of complex oligosaccharides. The allyl group can serve as a temporary protecting group that can be removed under mild conditions, or it can be further functionalized. A representative example of such a derivative is Phenyl 3-O-allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside.
These functionalized thioglycosides are valuable intermediates in glycosylation reactions. The synthesis of allyl-functionalized derivatives often involves the reaction of a partially protected this compound with an allyl halide, such as allyl bromide, in the presence of a base. For instance, the preparation of allyl phenyl ether proceeds via the reaction of sodium phenoxide with allyl bromide wikipedia.org. A similar principle applies to the allylation of the hydroxyl groups on the galactose ring.
Once synthesized, these allyl-functionalized thioglycosides can be used as glycosyl donors. The thiophenyl group at the anomeric position can be activated by a thiophilic promoter to initiate the glycosylation reaction, forming a glycosidic bond with a suitable acceptor molecule. The presence of the allyl group at a specific position on the galactose ring allows for regioselective deprotection and subsequent modification at that site.
Table 1: Example of an Allyl-Functionalized this compound Derivative
| Compound Name | Molecular Formula | Key Features |
| Phenyl 3-O-allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside | C36H38O5S | Allyl group at C-3 for selective deprotection/functionalization. Benzyl groups for protection of other hydroxyls. Thiophenyl group for activation as a glycosyl donor. |
Advanced Derivatization for Specific Research Purposes
The core structure of this compound can be extensively modified to generate derivatives with tailored properties for specific research applications. These advanced derivatization strategies have led to the development of compound libraries for ligand discovery, radiolabeled probes for in vivo imaging, and stereochemically defined thioglycosides for studying carbohydrate-protein interactions.
Library Synthesis for Ligand Discovery
The systematic derivatization of this compound is a powerful strategy for the discovery of new ligands for carbohydrate-binding proteins, such as galectins. By creating a library of related compounds with diverse substituents, researchers can perform high-throughput screening to identify molecules with high affinity and selectivity for a particular protein target.
A notable example is the synthesis of a library of this compound derivatives to discover inhibitors of galectin-7, a protein implicated in cancer and inflammation nih.gov. This was achieved by starting with the synthesis of 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside through an aromatic nucleophilic substitution reaction nih.gov. This versatile intermediate was then subjected to a two-dimensional modification approach:
Substitution of the second fluoride: The remaining fluoride on the aromatic ring was substituted with various amines and thiols to introduce chemical diversity.
Reduction and acylation: The nitro groups on the phenyl ring were reduced to amines, which were then acylated to further expand the library.
Subsequent deacetylation of the sugar moiety yielded a library of 28 aromatic beta-galactosides nih.gov. Screening of this library against a panel of galectins revealed that some of the synthesized compounds were particularly efficient and selective inhibitors of galectin-7, with dissociation constants (Kd) as low as 140 µM. This represented a significant improvement in affinity compared to the parent compound, unsubstituted phenyl thiogalactoside, which showed no inhibitory activity nih.gov.
Table 2: Selected Inhibitors of Galectin-7 from a this compound Library
| Compound | Modification on Phenyl Ring | Kd (µM) for Galectin-7 |
| Unsubstituted this compound | None | Non-inhibitory |
| Library Compound 1 | 5-amino-2,4-dinitro | Data not specified |
| Library Compound 2 (Best Inhibitor) | Specific amine/thiol substitution and/or acylation | 140 |
| Methyl beta-D-galactopyranoside (Reference) | N/A | 4800 |
Radioiodination for Imaging Probe Development
The development of radiolabeled probes is crucial for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). This compound derivatives can be labeled with radioisotopes of iodine to create imaging agents for specific biological targets.
While direct radioiodination of this compound has not been extensively reported, a closely related analogue, 2-phenylethyl 1-thio-beta-D-galactopyranoside (PETG), has been successfully radioiodinated for imaging LacZ gene expression nih.gov. The synthetic strategy employed for PETG provides a clear blueprint for the potential radioiodination of this compound.
The key steps in this process involve:
Synthesis of a precursor: A bromo- or stannyl-functionalized precursor of the target molecule is synthesized. For PETG, 2-(4-bromophenyl)ethanethiol was prepared and coupled to beta-D-galactose pentaacetate nih.gov.
Conversion to a stannyl derivative: The bromo group is converted to a more reactive tributylstannyl group.
Radioiododemetallation: The stannyl group is replaced with a radioisotope of iodine (e.g., 123I or 125I) through an electrophilic substitution reaction nih.govnih.gov. This method, known as iododestannylation, is a common and efficient way to introduce radioiodine into aromatic rings nih.govmdpi.com.
The resulting radioiodinated compound can then be purified, typically by High-Performance Liquid Chromatography (HPLC), and used for in vivo imaging studies nih.govmdpi.com. This approach could be adapted to this compound by first synthesizing a bromo- or stannyl-substituted thiophenol, which would then be coupled to a protected galactose derivative before radioiodination.
Table 3: General Strategy for Radioiodination of this compound Analogues
| Step | Description | Key Reagents |
| 1. Precursor Synthesis | Preparation of a bromo- or stannyl-functionalized phenylthiol. | N-Bromosuccinimide (for bromination), bis(tributyltin) (for stannylation). |
| 2. Glycosylation | Coupling of the functionalized phenylthiol with a protected galactose derivative. | Lewis acid catalyst (e.g., BF3·OEt2). |
| 3. Radioiodination | Replacement of the bromo or stannyl group with a radioisotope of iodine. | Na[125I], oxidizing agent (e.g., N-chlorosuccinimide). |
| 4. Deprotection | Removal of protecting groups from the galactose moiety. | Sodium methoxide in methanol (B129727). |
Stereoselective Synthesis of 2-OH Thioglycosides
The presence of a free hydroxyl group at the C-2 position of a thioglycoside can be important for its biological activity and its utility as a glycosyl donor. Stereoselective synthesis of 2-OH thioglycosides, including derivatives of this compound, has been achieved through methods involving the ring-opening of 1,2-anhydro sugars.
An efficient method for the synthesis of phenyl-2-OH-1-thio-β-D-galactopyranosides starts from the corresponding protected galactals. The key steps are:
Epoxidation of the glycal: The double bond in the glycal is oxidized to form a 1,2-anhydro sugar (an epoxide).
Nucleophilic ring-opening: The 1,2-anhydro sugar is then subjected to a nucleophilic attack by a thiophenolate anion, which is generated in situ from diphenyl disulfide and a reducing agent like sodium borohydride. This ring-opening reaction proceeds with high stereoselectivity, leading to the formation of the 1,2-trans-thioglycoside with a free hydroxyl group at C-2.
This method has been successfully applied to the synthesis of various phenyl-2-OH-1-thio-β-D-galactopyranosides with different protecting groups on the other hydroxyl positions. The yields for these syntheses are typically in the range of 50-70%.
Improved Methods for 1-Glycosyl Thioacetate Preparation
The synthesis of this compound often proceeds through a 1-glycosyl thioacetate intermediate. Therefore, efficient methods for the preparation of these thioacetates are crucial. Traditional methods often involve the use of odorous and toxic thioacetic acid or require the synthesis of unstable glycosyl halide intermediates.
Improved, milder methods have been developed to overcome these drawbacks. One such method involves the direct reaction of a per-O-acetylated galactose with potassium thioacetate in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF3·OEt2). This one-pot reaction avoids the need to pre-form a glycosyl halide and does not use free thioacetic acid.
Enzymatic and Protein Interaction Studies of Phenyl 1 Thio Beta D Galactopyranoside
Substrate and Inhibitor Properties for Glycosidases
The interaction of Phenyl 1-thio-beta-D-galactopyranoside with glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds, is a key area of its application.
This compound is recognized as a substrate for the enzyme beta-galactosidase, which cleaves terminal β-galactosyl residues from glycoconjugates. ontosight.ai The enzyme catalyzes the hydrolysis of the thiogalactoside, although often at a different rate compared to oxygen-linked galactosides. While it is widely used in assays to quantify beta-galactosidase activity, specific kinetic parameters such as the Michaelis constant (KM) and maximum velocity (Vmax) for this compound are not as extensively documented as those for more common chromogenic substrates like o-nitrophenyl-β-galactoside (ONPG). ontosight.ainih.gov For instance, studies with ONPG have established detailed kinetic profiles, showing a KM value that can be influenced by the presence of various compounds, such as methylxanthines. nih.gov
A defining characteristic of this compound is the relative stability of its S-glycosidic bond compared to the O-glycosidic bond found in natural galactosides. Thio-glycosidic linkages are generally more resistant to enzymatic hydrolysis. researchgate.net Studies on related enzymes, such as β-glucosidase, have demonstrated that while the binding affinity (Km) for S-glycosides can be similar to their O-glycoside analogs, the catalytic rate (kcat) of hydrolysis is significantly lower, sometimes by as much as 1000-fold. researchgate.net This increased stability is a critical feature, providing a longer half-life in biological systems where O-glycosides might be rapidly degraded.
Furthermore, research on beta-galactosidase from Kluyveromyces lactis highlights that the enzyme's hydrolyzing activity can vary significantly even between different O-glycoside substrates, such as o-nitrophenyl galactopyranoside and lactose, depending on factors like pH, metal ion cofactors, and buffer composition. nih.gov This underscores the principle that the nature of the aglycone (the non-sugar portion) and the glycosidic linkage profoundly influences the kinetics of enzymatic hydrolysis.
| Feature | This compound (S-Glycoside) | Typical O-Glycosides (e.g., ONPG) |
| Glycosidic Bond | Thioether (C-S-C) | Ether (C-O-C) |
| Enzymatic Hydrolysis Rate | Significantly slower; more resistant to cleavage researchgate.net | Faster; more readily cleaved researchgate.netnih.gov |
| Binding Affinity (Km) | Often similar to O-glycoside counterparts researchgate.net | Varies by substrate and enzyme source nih.govnih.gov |
| Catalytic Rate (kcat) | Substantially lower (e.g., ~1000x) than O-glycosides researchgate.net | Higher, allowing for rapid substrate turnover nih.gov |
Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. nih.gov High-throughput screening methods have been developed to identify novel substrates for these enzymes, such as for the UDP-glycosyltransferase UGT71G1. nih.govmdpi.com These assays test a wide range of compounds for their ability to act as glycosyl acceptors. While this compound possesses hydroxyl groups that could potentially serve as acceptor sites, specific studies evaluating it as a substrate in glycosyltransferase assays are not prominently featured in the literature. Its primary role remains as a substrate for glycoside hydrolases.
This compound is primarily employed as a substrate to quantitatively measure the activity of beta-galactosidase. ontosight.ai The principle of such assays involves the enzymatic cleavage of the substrate, leading to the release of galactose and thiophenol. The amount of product formed over time is proportional to the enzyme's activity. This application is crucial in various fields, from molecular biology, where beta-galactosidase is a common reporter gene, to clinical diagnostics, where deficiencies in this enzyme are linked to disorders like GM1 gangliosidosis. ontosight.ai Its utility is often compared to chromogenic and fluorogenic substrates like p-nitrophenyl-β-D-galactopyranoside (PNPG) or 4-methylumbelliferyl-β-D-galactopyranoside (MUGal), which release colored or fluorescent products upon hydrolysis, respectively, allowing for easy detection. nih.govsigmaaldrich.com
Interactions with Glycan-Binding Proteins (Galectins)
Galectins are a family of proteins defined by their ability to bind β-galactoside-containing glycoconjugates through a conserved carbohydrate recognition domain (CRD). nih.gov They are implicated in numerous biological processes, including inflammation and cancer. nih.gov
Despite being a β-galactoside, the unsubstituted this compound is a notably poor ligand for several galectin subtypes. nih.govlu.seresearchgate.net In competitive binding assays, it was found to be essentially non-inhibitory for galectins-1, -3, -7, -8N, and -9N. nih.govlu.se This indicates a very low binding affinity for the canonical carbohydrate-binding site of these proteins.
However, the this compound structure has proven to be an exceptionally valuable and versatile scaffold for the synthesis of potent and selective galectin inhibitors. lu.seresearchgate.net By creating libraries of derivatives with various substitutions on the phenyl ring, researchers have successfully developed compounds with dramatically enhanced affinity. nih.govlu.se For example, while the parent compound is non-inhibitory, certain dinitro- and amino-substituted derivatives show significant inhibitory activity, particularly against Galectin-7. nih.govlu.seresearchgate.net These findings highlight that while the core thiogalactoside provides the necessary recognition element for the galectin CRD, affinity and selectivity are driven by additional interactions between the substituted phenyl ring and amino acid residues in the extended binding site.
| Galectin Subtype | Affinity of Unsubstituted this compound | Context/Note |
| Galectin-1 | Non-inhibitory / Very Low Affinity nih.govlu.se | Substituted derivatives show moderate affinity enhancement. nih.gov |
| Galectin-3 | Non-inhibitory / Very Low Affinity nih.govlu.se | Substituted derivatives show moderate affinity enhancement. nih.gov |
| Galectin-7 | Non-inhibitory / Very Low Affinity nih.govlu.seresearchgate.net | The scaffold is highly effective for developing potent and selective Galectin-7 inhibitors through derivatization. nih.govlu.se |
| Galectin-8N | Non-inhibitory / Very Low Affinity nih.govlu.se | Substituted derivatives show moderate affinity enhancement. nih.gov |
| Galectin-9N | Non-inhibitory / Very Low Affinity nih.govlu.se | Substituted derivatives show moderate affinity enhancement. nih.gov |
Impact of Anomeric Linkage on Galectin Binding
The replacement of the oxygen atom in the anomeric position with a sulfur atom, creating a thioglycosidic bond, has a notable impact on the stability of the molecule. This thio-linkage makes the compound resistant to hydrolysis by glycosidases while often retaining a similar binding affinity to galectins as their natural O-glycoside counterparts. researchgate.net For instance, thiodigalactoside (B104359), a molecule with a sulfur bridge between two galactose units, binds to galectins with an affinity similar to lactose. researchgate.net However, the binding affinity is not solely determined by the anomeric linkage. Studies on a library of this compound derivatives have revealed that the unsubstituted form of the compound was found to be non-inhibitory towards galectin-7. nih.gov In contrast, substituted derivatives demonstrated significantly higher affinity, with Kd values as low as 140 µM, compared to the millimolar affinity of the parent methyl β-D-galactoside. nih.gov This indicates that while the thio-anomeric linkage is well-tolerated, modifications to the aglycone (the phenyl group) are crucial for potent galectin binding.
Molecular Docking and Structural Elucidation of Galectin-Ligand Complexes
Molecular docking and X-ray crystallography studies have provided insights into the binding of this compound derivatives to the carbohydrate recognition domain (CRD) of galectins. nih.govmdpi.commdpi.com These studies consistently show that the galactose moiety of the inhibitor binds to the conserved subsite C of the CRD. nih.gov The binding is characterized by interactions between the sugar's hydroxyl groups and conserved amino acid residues within the binding pocket. nih.gov
Molecular dynamics simulations of substituted tolyl 1-thio-β-D-galactopyranosides with galectin-1, -3, and -8N have demonstrated that the galactose unit consistently occupies this primary binding site. nih.gov The phenyl group of the inhibitor extends from this site, and its substituents can form additional interactions with the surrounding protein surface, which accounts for the observed differences in affinity and selectivity among various derivatives. researchgate.netresearchgate.net For example, in studies with derivatives of thiodigalactoside, aromatic groups at the C-3 position were shown to enhance affinity for human galectin-3 through stacking interactions. mdpi.com While crystal structures of galectins in complex with various thiogalactoside derivatives are available, a structure with the unsubstituted this compound has not been specifically detailed in the reviewed literature. nih.govpdbj.org
Studies with Sodium-Glucose Cotransporters (SGLTs)
Sodium-glucose cotransporters (SGLTs) are membrane proteins responsible for the transport of glucose and galactose across cell membranes. There are two main isoforms, SGLT1 and SGLT2, which are targets for the management of metabolic diseases.
Inhibition of hSGLT1 and hSGLT2 Activity
| Compound | hSGLT1 IC50 (µM) | hSGLT2 IC50 (µM) |
|---|---|---|
| 2-hydroxymethyl-phenyl-1'-thio-beta-D-galactopyranoside | 15 | 88 |
Mechanistic Insights into SGLT Inhibition: Competitive Binding
Kinetic studies have elucidated the mechanism by which thioglycosides inhibit SGLT activity. The inhibition of both hSGLT1 and hSGLT2 by these compounds has been demonstrated to be competitive. This indicates that the thioglycoside inhibitors bind to the same site as the natural substrates, glucose and galactose, thereby preventing their transport across the cell membrane. The structural similarity between this compound and the natural substrates allows it to be recognized by the transporter's binding site.
Investigations with Beta-D-Galactosidase
Beta-D-galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. This compound has been utilized in studies involving this enzyme.
Development and Evaluation of Specific Inhibitors
This compound is recognized as a substrate for beta-galactosidase, which implies that it can act as a competitive inhibitor of the enzyme. ontosight.ai By binding to the active site, it competes with the natural substrate, lactose. The thio-linkage in this compound makes it more resistant to enzymatic cleavage compared to its oxygen-linked counterparts. This property makes it a useful tool for studying the kinetics and mechanism of beta-galactosidase. chemimpex.com Further research into related thiodisaccharides has shown that specific structural modifications can enhance their inhibitory activity against E. coli β-galactosidase, highlighting the potential for developing potent and specific inhibitors based on a thioglycoside scaffold. rsc.org
Studies of O-GlcNAcase and Beta-Hexosaminidases
Comprehensive searches of scientific literature did not yield specific data regarding the selective inhibition of O-GlcNAcase and beta-hexosaminidases by this compound. While the compound is a known substrate for enzymes such as β-galactosidase, its direct inhibitory activity and selectivity profile against O-GlcNAcase and beta-hexosaminidases are not documented in the available research.
The study of selective inhibitors for these enzymes is a significant area of research. For instance, derivatives of N-acetylglucosamine (GlcNAc) have been explored for their potential to selectively inhibit O-GlcNAcase over the structurally related lysosomal beta-hexosaminidases. The core challenge in developing such inhibitors lies in achieving selectivity, as the active sites of these enzymes share similarities.
Research in this field has led to the development of compounds like Gal-PUGNAc, which has demonstrated high selectivity for beta-hexosaminidases (HEXA and HEXB) and is cell-permeable, allowing for the study of these enzymes' roles at a cellular level without the confounding effects of O-GlcNAcase inhibition. nih.gov However, similar detailed inhibitory studies for this compound against O-GlcNAcase and beta-hexosaminidases are not presently available.
Further investigation would be required to determine if this compound possesses any inhibitory activity towards O-GlcNAcase or beta-hexosaminidases and to characterize its potential selectivity.
Biological Activities and Mechanisms of Action of Phenyl 1 Thio Beta D Galactopyranoside
Cellular and Subcellular Effects
The interaction of Phenyl 1-thio-beta-D-galactopyranoside at the cellular level is multifaceted, influencing metabolic pathways through enzyme modulation and serving as a probe to understand fundamental transport processes across cell membranes.
Influence on Cellular Metabolism and Gene Expression via Enzyme Modulation
This compound is widely utilized in research to study cellular metabolism through its interaction with specific enzymes. chemimpex.com It serves as a substrate for various enzymes, particularly glycosidases like β-galactosidase, allowing researchers to measure enzyme activity and study their kinetics and mechanisms. chemimpex.comchemimpex.com The monitoring of β-galactosidase activity is crucial for understanding certain metabolic disorders. chemimpex.com
Furthermore, this compound and its derivatives act as modulators of galectins, a family of proteins that bind to β-galactoside sugars and are involved in processes like cell adhesion, migration, and signaling. nih.govnih.gov Galectins can regulate gene transcription. nih.gov Specifically, derivatives of phenyl 1-thio-β-D-galactopyranoside have been developed as potent and selective inhibitors of galectin-7, an important protein implicated in cancer. nih.govresearchgate.net By blocking the carbohydrate recognition domain (CRD) of these proteins, such inhibitors can alter the signaling pathways they mediate, thereby influencing cellular processes and potentially re-sensitizing tumor cells to apoptosis. nih.govresearchgate.net
The compound is also a key tool in drug discovery for identifying and characterizing new glycosyltransferase enzymes, which are critical for the synthesis of complex carbohydrates and play a role in various cellular functions. chemimpex.comchemimpex.com
Mechanisms of Cellular Uptake and Membrane Transport
This compound is employed in research to investigate the mechanisms of sugar transport across cellular membranes. chemimpex.com Understanding how such molecules enter cells provides insights into cellular metabolism and can inform the design of drug delivery systems. chemimpex.com
The transport of molecules across the plasma membrane can occur through several mechanisms. These are broadly categorized into endocytosis and direct penetration. Endocytosis involves the cell engulfing the molecule by forming vesicles and includes pathways like macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. Direct penetration involves the molecule passing directly through the lipid bilayer.
The cellular entry of small molecules like this compound is often facilitated by transporter proteins embedded in the cell membrane. nih.gov Research on the transport of similar molecules indicates that organic cation transporters can play a role. nih.gov The study of how this compound and its derivatives cross the cell membrane is essential for developing them as potential therapeutic agents, as their ability to reach intracellular targets is a key determinant of their efficacy. nih.gov
Role in Glycosylation Pathways
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a fundamental biological process. This compound serves as a critical tool for dissecting these complex pathways.
Investigation of Glycosylation Processes and Enzyme Specificity
Researchers utilize this compound as a substrate in enzymatic reactions to study the intricacies of glycosylation. chemimpex.com Its unique structure allows for the investigation of enzyme specificity, helping to determine which enzymes can process it and how efficiently they do so. chemimpex.comchemimpex.com It is particularly useful for studying glycosidases and glycosyltransferases, the two main classes of enzymes involved in remodeling and synthesizing glycans. chemimpex.com This allows for the detailed characterization of enzyme kinetics and reaction mechanisms, which is fundamental to understanding how glycosylation is regulated. chemimpex.com
Modulation of Glycoconjugate Biosynthesis
Glycoconjugates are biologically important molecules where glycans are attached to proteins or lipids. nih.gov this compound and its derivatives can modulate the function and pathways involving these molecules. A primary mechanism is through the inhibition of galectins, which are key glycan-binding proteins. nih.gov
By binding to the carbohydrate recognition domain of galectins, these compounds can block the interaction between galectins and their natural glycoconjugate partners. researchgate.net This inhibition can disrupt the biological functions mediated by galectins, such as cell-cell adhesion and signaling cascades. nih.gov For instance, a library of this compound derivatives was synthesized and tested for their ability to inhibit various galectins. nih.gov While the parent compound was non-inhibitory, certain derivatives were found to be highly efficient and selective inhibitors of galectin-7. nih.gov This selective inhibition demonstrates the potential to modulate specific glycoconjugate-mediated pathways.
| Inhibitor Type | Target Galectins | Dissociation Constant (Kd) | Selectivity | Reference |
| This compound Derivative | Galectin-7 | As low as 140 µM | High for Galectin-7 over Galectins-1, -3, -8N, and -9N | nih.gov |
| Beta-methyl galactoside (for comparison) | Galectin-7 | 4.8 mM | Low | nih.gov |
| Unsubstituted this compound | Galectins | Non-inhibitory | N/A | nih.gov |
This table summarizes the inhibitory activity of this compound derivatives against galectins.
Therapeutic and Diagnostic Modalities
The specific interactions of this compound with enzymes and binding proteins provide a basis for its use in developing new therapeutic and diagnostic strategies.
The compound is valuable in drug discovery and pharmaceutical development. chemimpex.com It is used to screen for and characterize new enzymes that could be targets for future drugs. chemimpex.comchemimpex.com Furthermore, it plays a role in the chemical synthesis of more complex glycosylated compounds, which can be designed to have enhanced therapeutic efficacy and stability. chemimpex.com
The most significant therapeutic potential lies in the development of its derivatives as selective inhibitors of galectins. nih.govresearchgate.net Galectins are implicated in diseases such as cancer and inflammation. nih.govnih.gov For example, galectin-3 is a recognized marker for thyroid cancer. google.com By creating derivatives of this compound that selectively inhibit specific galectins like galectin-7, researchers aim to develop targeted therapies. nih.gov These inhibitors could serve as tools to dissect the biological functions of individual galectins and as potential drug candidates for diseases where these proteins play a key role. nih.govnih.gov
From a diagnostic perspective, this compound is employed in biochemical assays to measure enzyme activity, which can be indicative of metabolic disorders. chemimpex.com Its counterpart, Phenyl-β-D-galactopyranoside, is also used as a substrate to detect β-galactosidase activity, for example, in screening for specific genetic mutations. sigmaaldrich.com
| Property | Value | Reference |
| Molecular Formula | C12H16O5S | sigmaaldrich.comnih.gov |
| Molecular Weight | 272.32 g/mol | sigmaaldrich.comnih.gov |
| Appearance | White to off-white crystalline powder | chemimpex.com |
| CAS Number | 16758-34-2 | sigmaaldrich.comnih.gov |
| Melting Point | 93-120 °C | chemimpex.comsigmaaldrich.com |
This table lists the key chemical and physical properties of this compound.
Potential in Hyperglycemia Control through SGLT Inhibition
This compound and its derivatives have emerged as potential therapeutic agents for managing hyperglycemia, a hallmark of diabetes mellitus. nih.govnih.gov The primary mechanism underlying this potential is the inhibition of sodium-glucose cotransporters (SGLTs), particularly SGLT1 and SGLT2, which are responsible for glucose reabsorption in the kidney. nih.govnih.gov By blocking these transporters, these compounds can reduce the amount of glucose reabsorbed into the bloodstream, thereby lowering blood glucose levels.
Research using Chinese hamster ovary (CHO) cells stably expressing human SGLT1 and SGLT2 has demonstrated the inhibitory effects of various thioglycosides. nih.govnih.gov For instance, the derivative 2-hydroxymethyl-phenyl-1'-thio-β-D-galactopyranoside showed a significant inhibitory effect on hSGLT1 but not on hSGLT2. nih.govnih.gov Kinetic studies have confirmed that these thioglycosides act as competitive inhibitors, meaning they bind to the SGLTs but are not transported, thus blocking glucose from binding and being reabsorbed. nih.govnih.gov This competitive inhibition mechanism suggests a promising avenue for the development of new drugs to control hyperglycemia in diabetic patients. nih.govnih.gov
Table 1: Inhibitory Effects of Thioglycosides on Human SGLT1 and SGLT2
| Compound | Target | Effect | Mechanism of Action |
| 2-hydroxymethyl-phenyl-1'-thio-β-D-galactopyranoside | hSGLT1 | Pronounced inhibition nih.govnih.gov | Competitive inhibition nih.govnih.gov |
| Phenyl-1'-thio-β-D-glucopyranoside | hSGLT2 | Stronger inhibition than hSGLT1 nih.govnih.gov | Competitive inhibition nih.govnih.gov |
Role in Targeting Cancer and Inflammatory Processes via Glycan-Binding Protein Interactions
This compound and related compounds are being investigated for their potential to target cancer and inflammatory processes through their interactions with glycan-binding proteins, also known as lectins. researchgate.netnih.govnih.gov Galectins, a family of β-galactoside-binding proteins, are particularly relevant as they are implicated in various pathological processes, including tumor progression, metastasis, and inflammation. nih.govacs.orgnih.gov
Galectin-1 and galectin-3 are two of the most studied galectins in this context. acs.org Galectin-3 is often overexpressed in cancer cells and is associated with tumor progression and metastasis. google.comnih.gov Inhibitors of galectin-3 have been shown to enhance the sensitivity of tumor cells to radiation and pro-apoptotic drugs. google.com Similarly, galectin-1 is frequently overexpressed in poorly differentiated cancer cells and can play a role in tumor immunity. nih.govgoogle.comnih.gov
A library of phenyl thio-β-D-galactopyranoside derivatives was synthesized and tested for their binding affinity to various galectins. researchgate.netnih.gov Some of these compounds were found to be particularly efficient inhibitors of galectin-7, with significantly higher affinity than the natural ligand. researchgate.netnih.gov These selective inhibitors could serve as valuable tools to explore the specific biological functions of galectin-7. researchgate.netnih.gov The development of potent and specific galectin inhibitors, including those based on the this compound scaffold, represents a promising strategy for anti-cancer and anti-inflammatory therapies. researchgate.netresearchoutreach.org
Table 2: Research Findings on this compound and Galectin Interactions
| Galectin Target | Key Findings | Potential Application |
| Galectin-1 | Thiodigalactoside (B104359) binds with a Kd of 24 µM. acs.org | Anti-cancer, anti-inflammatory therapies nih.govnih.gov |
| Galectin-3 | Thiodigalactoside binds with a Kd of 49 µM. acs.org | Anti-cancer, anti-inflammatory therapies google.comnih.gov |
| Galectin-7 | Phenyl thio-β-D-galactopyranoside derivatives show high affinity (Kd as low as 140 µM). researchgate.netnih.gov | Tools for dissecting biological functions of galectin-7 researchgate.netnih.gov |
Development as Radioprobes for Gene Expression Monitoring (e.g., lacZ Gene)
Radiolabeled derivatives of phenyl-galactopyranosides have been synthesized and evaluated as potential probes for in vivo imaging of gene expression, specifically for monitoring the lacZ gene. nih.govresearchgate.net The lacZ gene encodes the enzyme β-galactosidase, which is a commonly used reporter gene in molecular biology. researchgate.netnih.gov Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to visualize and quantify the expression of reporter genes in living organisms when combined with a suitable radiolabeled probe. nih.govresearchgate.net
Researchers have synthesized ¹⁸F- and ¹¹C-labeled phenyl-galactopyranosides. nih.gov In vitro studies showed that some of these radiolabeled compounds were good substrates for β-galactosidase and exhibited significantly higher uptake in cells expressing the lacZ gene compared to control cells. nih.gov For example, [¹⁸F]-labeled 3-(2'-fluoroethoxy)-2-nitrophenyl β-D-galactopyranoside showed a 7.5-fold higher uptake in lacZ-expressing cells. nih.gov However, challenges remain in developing probes with optimal in vivo properties, such as improved diffusion across cell membranes and increased retention within the target cells. nih.gov Despite these challenges, the development of such radioprobes holds promise for non-invasively monitoring gene therapy and other applications where the lacZ gene is used as a reporter.
Utility in Diagnostic Assays for Glycosidase Activity
Phenyl-β-D-galactopyranoside and its thio-analogue, this compound, are valuable tools in biochemical and diagnostic assays for measuring the activity of glycosidases, particularly β-galactosidase. chemimpex.comscientificlabs.comgbiosciences.com These compounds serve as substrates for the enzyme, which catalyzes the hydrolysis of the glycosidic bond. nih.govchemimpex.com
The activity of β-galactosidase can be determined by measuring the release of the aglycone (the non-sugar part), which in the case of some derivatives is a chromogenic or fluorogenic compound. nih.govthermofisher.com For example, o-nitrophenyl-β-D-galactopyranoside (ONPG) releases a yellow-colored product upon hydrolysis, which can be easily quantified. nih.gov Phenyl-β-D-galactopyranoside is used as a non-inducing substrate for selecting mutants in the lacZ gene. gbiosciences.com The thio-derivative, this compound, is also utilized in enzyme assays to study enzyme kinetics and mechanisms due to its enhanced solubility and reactivity. chemimpex.com The use of these substrates is crucial for understanding metabolic disorders associated with glycosidase deficiencies and for various applications in molecular biology. chemimpex.comnih.gov
Non-toxic Profiles in Cellular Assays
While specific comprehensive toxicity studies on this compound are not extensively detailed in the provided context, the broader class of galectin inhibitors, which includes thiodigalactoside derivatives, is generally reported to have low toxicity profiles. nih.gov This characteristic is a significant advantage for their potential therapeutic development.
In the context of cancer therapy, the development of galectin-3 inhibitors is an active area of research, and these inhibitors are generally considered to have low toxicity. nih.gov Furthermore, studies on various 1,3,4-thiadiazole (B1197879) derivatives, which share a structural motif with some glycomimetic inhibitors, have shown that while some compounds exhibit cytotoxic activity against cancer cell lines, others are selective for cancer cells and exhibit lower toxicity towards normal human cells. nih.gov The development of glycan-binding protein inhibitors with favorable safety profiles is a key objective in the field.
Advanced Applications of Phenyl 1 Thio Beta D Galactopyranoside in Biomedical Research
Drug Discovery and Development
The chemical properties of Phenyl 1-thio-beta-D-galactopyranoside make it a significant compound in the synthesis and design of novel therapeutic agents and systems.
Rational Design of Glycosidase Inhibitors for Therapeutic Intervention
This compound serves as a foundational scaffold for the rational design of specific glycosidase and galactoside-binding protein inhibitors. A notable example is the development of selective inhibitors for galectins, a family of β-galactoside-binding proteins implicated in cancer and inflammation. nih.gov Researchers have synthesized libraries of compounds by modifying the phenyl group of this compound. nih.gov
A study focused on creating a library of 28 derivatives demonstrated that strategic modifications can lead to highly potent and selective inhibitors. nih.gov The process began with the synthesis of 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside, a versatile intermediate. nih.gov This intermediate was then systematically altered, for instance, by substituting the fluorine atom with various amines or thiols, or by reducing the nitro groups and acylating the resulting amines. nih.gov
Screening this library against several galectins revealed that specific derivatives were particularly effective inhibitors of galectin-7. nih.gov The most potent compounds exhibited significantly higher affinity for galectin-7 compared to simple galactosides, demonstrating the success of this rational design approach. nih.gov Notably, the unsubstituted this compound itself showed no inhibitory activity in the assay, highlighting the importance of the chemical modifications to the phenyl ring. nih.gov
| Compound | Dissociation Constant (Kd) |
|---|---|
| Best this compound Derivative | 140 µM |
| beta-methyl galactoside | 4.8 mM (4800 µM) |
| Unsubstituted this compound | Non-inhibitory |
This table is based on data from a study on the synthesis of a this compound library for the discovery of galectin-7 inhibitors. nih.gov
Exploration as Pharmacological Chaperones
The concept of pharmacological chaperone (PC) therapy is a promising strategy for treating genetic disorders caused by misfolded proteins, such as certain lysosomal storage diseases. rsc.org These small molecules bind to unstable mutant enzymes, helping them to fold correctly, avoid degradation, and reach their proper cellular destination to exert their function. rsc.org
GM1 gangliosidosis is a neurodegenerative lysosomal storage disorder caused by a deficiency in the enzyme β-galactosidase. mdpi.comnih.gov For some mutations, the enzyme is synthesized but misfolds and is prematurely degraded. d-nb.info In such cases, pharmacological chaperones that can stabilize the mutant β-galactosidase are being investigated as a potential therapy. mdpi.com Glycomimetics that act as competitive inhibitors or substrate analogues are excellent candidates for this role. rsc.org
While this compound itself has not been extensively documented as a pharmacological chaperone, its role as a substrate for β-galactosidase positions it and its derivatives as potential candidates for exploration in this area. ontosight.ai The principle involves using a molecule that can bind to the enzyme's active site, thereby stabilizing its conformation. The development of new pharmacological chaperones for GM1 gangliosidosis often involves synthesizing and screening libraries of iminosugars and other galactose analogues. mdpi.com The structural backbone of this compound makes it a relevant starting point for designing such chaperone molecules.
Enhancement of Drug Efficacy, Stability, and Bioavailability through Glycosylation
Glycosylation, the attachment of sugar moieties to a molecule, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents, particularly peptides and small molecules. nih.govrsc.org this compound is a valuable glycosyl donor in the synthesis of these glycosylated drugs. chemimpex.com
One of the key advantages of using this compound is the formation of a thioglycosidic bond (C-S-C), which is significantly more resistant to enzymatic cleavage by glycosidases than the natural O-glycosidic bond (C-O-C). researchgate.net This increased metabolic stability can lead to a longer half-life of the drug in the body, potentially enhancing its therapeutic effect. nih.govresearchgate.net
The incorporation of a galactose moiety can also improve a drug's physicochemical properties, such as solubility and membrane permeability, which are critical for bioavailability. nih.govchemimpex.com For peptide drugs, which often suffer from poor absorption and rapid degradation, glycosylation can overcome these barriers, leading to improved delivery and efficacy. nih.govrsc.org
Targeted Drug Delivery Systems
The galactose residue of this compound can act as a targeting ligand for specific receptors on cell surfaces. This property is exploited in the design of targeted drug delivery systems that can selectively deliver therapeutic payloads to specific tissues or cells, thereby increasing efficacy and reducing side effects. chemimpex.com
A primary target is the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes (liver cells). By conjugating a drug or a nanoparticle carrier with a molecule derived from this compound, the resulting system can be targeted to the liver. This approach is particularly relevant for treating liver diseases.
Furthermore, various galectins are overexpressed on the surface of cancer cells and are involved in tumor progression and metastasis. nih.gov Galactose-bearing molecules can be used to target these cancer cells. This compound can be used as a building block to create these targeted systems, providing a means to direct chemotherapy agents or other anti-cancer drugs specifically to tumors. chemimpex.comresearchgate.net
Glycobiology and Glycomics Research Tools
Beyond its therapeutic potential, this compound is an indispensable tool for researchers studying the complex world of carbohydrates and their interactions.
Probes for Studying Carbohydrate-Protein Interactions
Understanding the interactions between carbohydrates and proteins is fundamental to glycobiology. This compound and its derivatives are frequently used to create probes for studying these interactions, particularly with lectins (carbohydrate-binding proteins). nih.gov
One powerful technique is the Fluorescence Polarization (FP) assay. nih.gov In an FP assay, a small fluorescently labeled molecule (the probe or tracer) is used. nih.govmdpi.com When the probe is unbound in solution, it tumbles rapidly, and when excited with polarized light, it emits depolarized light. nih.gov If the probe binds to a larger protein, its tumbling slows down, and the emitted light remains more polarized. mdpi.com This change in polarization can be measured to quantify the binding interaction. nih.gov
Derivatives of this compound are ideal for creating such probes. They can be functionalized with a fluorescent dye and used to study the binding affinity of lectins. In competitive binding assays, the ability of other, unlabeled compounds (like potential inhibitors) to displace the fluorescent probe from the protein can be measured, which is a common method for screening drug candidates. nih.govresearchgate.net
Reagents for Understanding Glycan Structures and Biological Roles
This compound and its derivatives are instrumental in elucidating the complex roles of glycans in biological processes. They are particularly useful for studying glycan-binding proteins like galectins, which are implicated in cancer and inflammation. nih.gov
Researchers have synthesized libraries of compounds based on this compound to probe the binding specificities of different galectins. nih.gov By modifying the phenyl ring, scientists can create a range of inhibitors with varying affinities. For example, a library of 28 aromatic beta-galactosides derived from this compound was tested against galectins-1, -3, -7, -8N, and -9N. nih.gov This research identified highly efficient and selective inhibitors for galectin-7, providing tools to dissect its specific biological functions. nih.gov The unsubstituted this compound itself showed little to no inhibitory activity, but its derivatives displayed significantly higher affinity. nih.gov
| Compound | Dissociation Constant (Kd) | Relative Affinity vs. Methyl β-D-galactoside |
|---|---|---|
| Methyl β-D-galactopyranoside | 4.8 mM | 1x |
| Unsubstituted this compound | Non-inhibitory | N/A |
| Best Derivative from Library | 140 µM (0.14 mM) | ~34x stronger |
Data sourced from a study on synthetic inhibitors for galectins. nih.gov
These findings demonstrate the utility of this compound as a scaffold for developing specific molecular probes. Such probes are crucial for studying glycosylation processes and the roles of specific carbohydrate structures in cell signaling and disease. nih.govchemimpex.com
Applications in Vaccine Development and Biopharmaceuticals (Glycoprotein Production)
In the realm of biopharmaceuticals, this compound serves as a valuable building block in the synthesis of complex carbohydrates and glycosylated compounds. chemimpex.com The stability of the thioglycosidic bond is a key advantage, preventing enzymatic degradation that can be a challenge with natural carbohydrates. researchgate.net This stability makes thiogalactosides like this one ideal for constructing well-defined carbohydrate antigens for use in vaccine development. By incorporating these stable glycan structures into synthetic vaccines, researchers can elicit more specific and durable immune responses.
Furthermore, the compound is utilized in glycosylation reactions, which are critical for the production of glycoproteins. chemimpex.com Many therapeutic proteins are glycoproteins, and their efficacy and stability are often dependent on their glycan structures. This compound can be used as a precursor or substrate in chemoenzymatic synthesis to produce homogeneous glycoproteins with defined glycan profiles, enhancing the therapeutic properties of biopharmaceuticals. chemimpex.com
Chromogenic Substrates for Glycosidase Detection
This compound is a substrate for the enzyme β-galactosidase, which cleaves the terminal β-D-galactose residue. ontosight.ai While the compound itself is not chromogenic, its hydrolysis can be detected in various assays. It is often used in research to measure enzyme kinetics and mechanisms. chemimpex.com
For direct visual detection, researchers commonly use related compounds where the phenyl group is modified to become a chromophore upon enzymatic cleavage. These are known as chromogenic substrates. The principle involves a glycosidase enzyme hydrolyzing the substrate, which releases a colored aglycone. helierscientific.com This color change provides a straightforward method for detecting and quantifying enzyme activity. helierscientific.com This technique is fundamental in molecular biology, particularly for monitoring the lacZ gene, which codes for β-galactosidase and is widely used as a reporter gene. ontosight.aihelierscientific.com
| Substrate Name | Abbreviation | Precipitate/Solution Color |
|---|---|---|
| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-Gal | Blue |
| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside | Red-β-D-Gal | Red/Magenta |
| 6-Chloro-3-indoxyl-β-D-galactopyranoside | Rose-β-D-Gal | Pink |
| 5-Iodo-3-indolyl-β-D-galactopyranoside | Purple-β-D-Gal | Purple |
| N-Methylindolyl-β-D-galactopyranoside | Green-β-D-Gal | Green |
A selection of commonly used chromogenic substrates that operate on a similar principle to this compound but yield a colored product. gbiosciences.combiotium.com
Research in Metabolic and Genetic Disorders
Use in Biochemical Assays for Metabolic Disorder Studies
The measurement of specific enzyme activities is a cornerstone for the diagnosis of many inherited metabolic disorders, particularly lysosomal storage diseases (LSDs). nih.gov this compound is used as a substrate in biochemical assays to quantify the activity of β-galactosidase. ontosight.aichemimpex.com A deficiency in this enzyme is the cause of GM1 gangliosidosis, a severe lysosomal storage disorder. ontosight.ai
Enzyme assays using this substrate can be performed on patient samples, such as leukocytes or cultured fibroblasts, to determine the level of β-galactosidase activity. nih.gov Markedly reduced or absent activity is indicative of the disorder. The stability and specificity of this compound make it a reliable reagent for these diagnostic tests, contributing to a better understanding and diagnosis of carbohydrate metabolism disorders. ontosight.aichemimpex.com
Selection of Mutants in Transgenic Models (e.g., lacZ plasmid-based mice)
A specialized application of a related compound, Phenyl-β-D-galactopyranoside (P-gal), is in the field of in vivo mutagenesis research using lacZ plasmid-based transgenic mice. nih.govnih.gov This model is used to study the frequency and nature of gene mutations in a whole organism. The lacZ gene, which encodes β-galactosidase, serves as a reporter for mutations. oup.com
In this system, a positive selection method employs P-gal to identify cells harboring a mutated lacZ gene. nih.gov The principle is that cells with a functional β-galactosidase will hydrolyze P-gal, producing a substance that is toxic to the host E. coli cells after the plasmid is recovered from the mouse tissue. Consequently, only bacteria containing plasmids with an inactivating mutation in the lacZ gene will survive and form colonies. nih.govoup.com This allows for the efficient selection and quantification of mutant frequencies. nih.gov
This selection system is sensitive enough to detect not only complete loss-of-function mutations but also "color mutants," which have only partially inactivated the lacZ gene. nih.gov Studies have shown that the P-gal positive selection system can tolerate up to approximately 10% of wild-type enzyme activity, enabling the detection of a broad spectrum of mutations from single base-pair substitutions to larger deletions. nih.govoup.com This high sensitivity makes the lacZ transgenic mouse model a powerful tool for studying genotoxicity. nih.gov
Structure Activity Relationship Sar Investigations and Rational Design
Impact of Aglycone Modifications on Biological Activity
The aglycone portion, the phenylthio group, serves as a crucial anchor and a versatile platform for chemical modification. Altering this part of the molecule has profound effects on its ability to interact with protein targets.
The unsubstituted Phenyl 1-thio-beta-D-galactopyranoside is often found to be non-inhibitory or a very weak binder to its protein targets, such as galectins. nih.gov However, the strategic addition of substituents to the phenyl ring can dramatically enhance binding affinity. In one extensive study, a library of derivatives was created from a 5-fluoro-2,4-dinitrothis compound intermediate. nih.govresearchgate.net Modifications included substituting the fluorine with various amines and thiols or reducing the nitro groups to amines, which were then acylated. nih.govresearchgate.net
This systematic approach revealed that specific substitution patterns could lead to potent inhibitors of galectin-7, a protein implicated in cancer and inflammation. nih.govrsc.org The most effective inhibitors for galectin-7 demonstrated significantly higher affinity, with dissociation constants (Kd) as low as 140 µM, a substantial improvement compared to the millimolar Kd of the parent compound, β-methyl galactoside (4.8 mM). nih.govrsc.org These findings underscore the critical role of the phenyl ring as a scaffold for introducing new functionalities that can engage in specific, high-energy interactions within a protein's binding site. researchgate.net Disubstitution on the phenyl ring, in particular, has been shown in related molecular families to reduce cytotoxicity while enhancing ligand stability and biological activity. nih.gov
Table 1: Impact of Phenyl Ring Substitution on Galectin-7 Binding
This table illustrates the principle that substitutions on the phenyl aglycone are essential for converting a weak binder into a potent inhibitor.
| Compound | Key Feature | Binding Affinity (Kd) for Galectin-7 | Efficacy |
| β-methyl galactoside (Reference) | Simple methyl aglycone | 4.8 mM | Very Low |
| Unsubstituted this compound | Unsubstituted phenyl ring | Non-inhibitory | None |
| Substituted this compound Derivatives | Variously substituted phenyl rings | As low as 140 µM | High |
Hydrophobic interactions are a fundamental driving force in ligand-protein binding. The phenyl group of this compound provides a key hydrophobic surface that can interact with nonpolar pockets in a target protein. Increasing the hydrophobicity of a ligand can facilitate its ability to penetrate cellular membranes and access its active site. mdpi.com While specific research on adding an ethyl spacer to this compound is not detailed in the provided context, the principle of extending the aglycone to probe deeper hydrophobic pockets is a common strategy in drug design. Such a spacer could position the phenyl ring or other terminal groups more optimally to engage with distant residues, potentially increasing binding affinity.
Stereochemical Considerations and Anomeric Configuration Effects
The stereochemistry of the galactopyranoside ring is critical for its initial recognition by target proteins. The molecule exists in a specific chair conformation, and the orientation of its hydroxyl groups dictates its fundamental binding properties. Research has shown that for thioglycosides, neither the anomeric configuration (the β-configuration in this case) nor the specific nature of the aglycone (the phenylthio group) has a major influence on the conformation of the sugar's side-chain (the C6 hydroxymethyl group). nih.gov This side-chain typically exists as a mixture of three staggered conformers: gt, gg, and tg. nih.gov In the absence of other constraining factors like intramolecular hydrogen bonds, the gt conformation is often favored. nih.gov This conformational preference is important as it pre-organizes the ligand for binding and influences how it presents its functional groups to the protein.
Computational Approaches in SAR: Molecular Dynamics and Docking
Computational methods are indispensable tools for understanding and predicting SAR. Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how this compound and its derivatives interact with their biological targets. jppres.commdpi.com
The typical computational workflow involves:
Model Preparation : Building 3D structures of the ligands and obtaining the target protein structure, often from the Protein Data Bank (PDB). jppres.com
Molecular Docking : Placing the ligand into the protein's binding site computationally to predict the most likely binding pose and estimate the binding affinity (binding energy). mdpi.com This helps to quickly screen virtual libraries of compounds and prioritize candidates for synthesis.
Molecular Dynamics (MD) Simulation : Simulating the movement of the ligand-protein complex over time. jppres.com MD simulations assess the stability of the predicted binding pose and can reveal key dynamic interactions, such as the formation and breaking of hydrogen bonds and the role of water molecules, providing a more realistic view of the binding event. jppres.com
These computational studies can rationalize experimental findings, such as why a particular substituent enhances affinity, and guide the design of new derivatives with improved properties. mdpi.com
Development of Selective Modulators based on SAR Principles
A key goal of SAR studies is to develop ligands that are not only potent but also selective for a specific protein target, thereby minimizing off-target effects. By leveraging the detailed structural information gained from SAR, researchers have successfully designed selective modulators based on the this compound scaffold. researchgate.net
For example, the library of substituted phenylthiogalactosides developed for screening against galectins yielded compounds that were highly effective inhibitors of galectin-7. nih.govrsc.org Crucially, these potent galectin-7 inhibitors were found to be poor binders to other galectins, such as galectin-1, -3, -8N, and -9N. nih.govresearchgate.netrsc.org This selectivity arises because the unique substitutions on the phenyl ring are tailored to exploit the specific amino acid residues and subpockets present in the galectin-7 binding site, which differ from those in other galectins. researchgate.net Such compounds are invaluable as chemical probes to investigate the specific biological functions of galectin-7. nih.gov
Specific Binding Interactions: Fluorine-Amide, Phenyl-Arginine, Sulfur-Pi, Halogen-Carbonyl
The high affinity of optimized this compound derivatives is the result of a combination of multiple, specific non-covalent interactions between the ligand and the protein. researchgate.net The removal of any one of these interactions often leads to a significant loss in binding affinity. researchgate.net
Fluorine-Amide and Halogen-Carbonyl Interactions : The introduction of fluorine and other halogens onto the phenyl aglycone can create favorable multipolar interactions. Fluorine can interact with the backbone amide groups of the protein, while other halogens can form halogen-carbonyl bonds, both of which are highly directional and contribute to binding energy. researchgate.net
Phenyl-Arginine Interaction : This is a classic example of a cation-π interaction, a strong non-covalent force between the positively charged guanidinium (B1211019) group of an arginine residue and the electron-rich face of the ligand's phenyl ring. nih.gov Arginine is a common participant in these interactions within protein structures, and this bond significantly stabilizes the ligand in the binding pocket. nih.gov
Sulfur-Pi (S/π) Interaction : This interaction occurs between the sulfur atom of the thioether linkage and the π-system of an aromatic amino acid residue (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein. nih.govdesy.de The sulfur's lone pair of electrons interacts favorably with the aromatic ring, and quantum mechanical calculations confirm that configurations with the sulfur atom positioned over the ring are energetically favorable. nih.gov This interaction helps to properly orient the aglycone within the binding site. nih.gov
Q & A
Q. What is the role of phenyl 1-thio-β-D-galactopyranoside in β-galactosidase enzyme assays?
This compound acts as a substrate analog and competitive inhibitor in β-galactosidase studies, enabling kinetic analysis of enzyme activity. Its thioglycosidic bond resists hydrolysis, allowing precise measurement of binding affinity (e.g., IC₅₀ values) under controlled conditions. Researchers often pair it with chromogenic substrates (e.g., ONPG) in discontinuous assays to quantify inhibition effects .
Q. How is phenyl 1-thio-β-D-galactopyranoside synthesized and purified for research use?
A common synthesis route involves benzylation/acetylation of galactose derivatives, followed by thio-glycosidic bond formation using phenylthiol. For example, benzaldehyde dimethyl acetal and pTsOH are used to protect hydroxyl groups, with purification via silica gel column chromatography (CH₂Cl₂/MeOH gradients) . Commercial batches (≥97% purity) are validated using HPLC and mass spectrometry .
Q. What are the solubility limitations of phenyl 1-thio-β-D-galactopyranoside, and how are they addressed experimentally?
The compound exhibits low solubility in non-polar solvents. Researchers pre-dissolve it in DMSO or aqueous buffers (pH 7–8) at 10–50 mM stock concentrations. Vortexing and sonication (30–60 sec) enhance dissolution. For kinetic assays, working concentrations ≤1 mM are recommended to avoid precipitation artifacts .
Advanced Research Questions
Q. How can experimental design optimize phenyl 1-thio-β-D-galactopyranoside use in enzyme kinetic studies?
Central Composite Design (CCD) or Box-Behnken models are applied to study variables like pH, temperature, and inhibitor concentration. For example, a 3-factor CCD with 20 runs can identify optimal conditions for β-galactosidase inhibition while minimizing reagent use. Data analysis via ANOVA ensures statistical rigor .
Q. How do batch-to-batch variations in phenyl 1-thio-β-D-galactopyranoside affect reproducibility, and how can this be mitigated?
Variations in salt content, residual solvents, or purity (e.g., 97% vs. 99%) may alter inhibition kinetics. To standardize results:
Q. What structural modifications of phenyl 1-thio-β-D-galactopyranoside improve its utility in glycobiology studies?
Benzylidene or acetyl protecting groups (e.g., 4,6-O-benzylidene derivatives) enhance stability during glycosylation reactions. Propargyl or allyl modifications at the anomeric position enable "click chemistry" applications, such as glycopolymer synthesis .
Q. How is phenyl 1-thio-β-D-galactopyranoside utilized in cryo-EM ligand modeling?
In cryo-EM studies of β-galactosidase complexes (e.g., EMD-7770), the compound’s electron density is mapped at 1.9 Å resolution. Molecular dynamics simulations (e.g., steered MD) validate binding poses and hydrogen-bonding interactions with active-site residues .
Q. What strategies resolve interference from endogenous compounds when using phenyl 1-thio-β-D-galactopyranoside in biological samples?
Q. Methodological Notes
- Synthesis & Purification : Column chromatography (CH₂Cl₂/MeOH) and crystallization (PE/EtOAc) are critical for high-purity yields .
- Analytical Validation : Pair HPLC-UV (λ = 254 nm) with ESI-MS for structural confirmation .
- Data Interpretation : Compare inhibition constants (Kᵢ) across batches using one-way ANOVA (p < 0.05 threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
